![molecular formula C19H30N6O2 B14255331 N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide CAS No. 412024-32-9](/img/structure/B14255331.png)
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide is a complex organic compound with the molecular formula C19H30N6O2 This compound features a pyridine ring substituted with an azidoacetamido group and a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-aminopyridine with azidoacetic acid to form the azidoacetamido group. This intermediate is then coupled with a dodecanoyl chloride to introduce the dodecanamide chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with biomolecules.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but lack the azido group.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but differ in the presence of the imidazo ring and bromine substitution.
Uniqueness
N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal applications. This sets it apart from other pyridine derivatives that do not possess this functional group .
Properties
CAS No. |
412024-32-9 |
|---|---|
Molecular Formula |
C19H30N6O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[6-[(2-azidoacetyl)amino]pyridin-2-yl]dodecanamide |
InChI |
InChI=1S/C19H30N6O2/c1-2-3-4-5-6-7-8-9-10-14-18(26)23-16-12-11-13-17(22-16)24-19(27)15-21-25-20/h11-13H,2-10,14-15H2,1H3,(H2,22,23,24,26,27) |
InChI Key |
JFHQXDXJZLTCBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
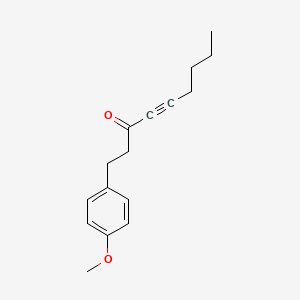
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
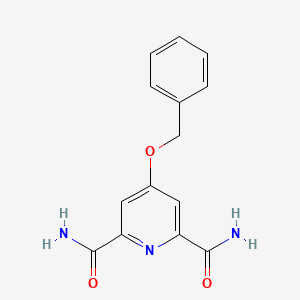
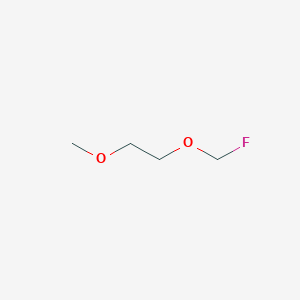
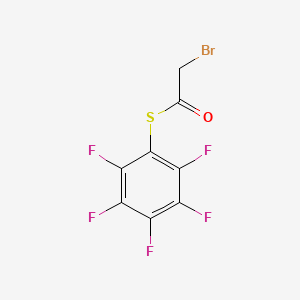
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

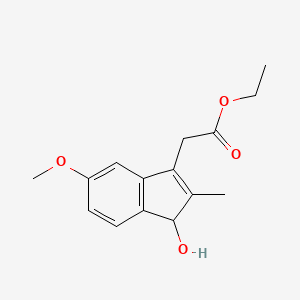
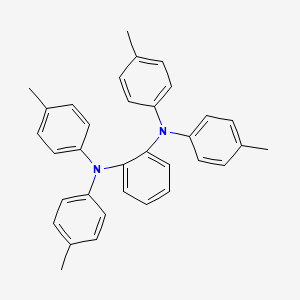
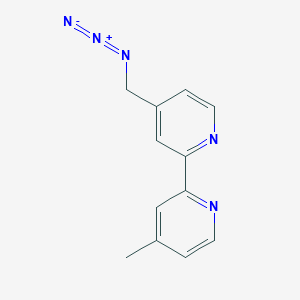
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
